molecular formula C11H12N2O B12041711 2-(m-Tolyl)imidazole-5-methanol

2-(m-Tolyl)imidazole-5-methanol

Cat. No.: B12041711
M. Wt: 188.23 g/mol
InChI Key: WTNGDOUMMLLWOS-UHFFFAOYSA-N
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Description

2-(m-Tolyl)imidazole-5-methanol is an imidazole derivative characterized by a methanol group at position 5 of the imidazole ring and a meta-substituted tolyl group (methylphenyl) at position 2. This compound belongs to a class of heterocyclic aromatic molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. Imidazole derivatives are particularly valued for their bioactivity, thermal stability, and ability to engage in hydrogen bonding due to the presence of nitrogen atoms and hydroxyl groups .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

[2-(3-methylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O/c1-8-3-2-4-9(5-8)11-12-6-10(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

WTNGDOUMMLLWOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(N2)CO

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

  • Reactants :

    • 2-m-Tolylimidazole (15.8 g, 0.1 mol)

    • 37% formalin (24 mL, 0.3 mol formaldehyde) or paraformaldehyde (9 g, 0.3 mol)

    • Catalyst: Potassium carbonate (2 g, 0.015 mol)

  • Process :

    • The reactants are combined in a reaction vessel equipped with a reflux condenser and stirred at 90°C for 1 hour.

    • Formaldehyde is added portionwise to control exothermicity and prevent side reactions.

    • After cooling, the crude product is isolated via filtration and purified through sequential recrystallization steps using water, toluene, and methanol.

  • Yield :

    • This method yields 9–21% of 2-(m-Tolyl)imidazole-5-methanol, depending on the formaldehyde source and solvent system.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the imidazole’s deprotonated nitrogen on formaldehyde, forming a hydroxymethyl intermediate. The alkaline environment (pH 7–13) ensures continuous deprotonation, driving the reaction forward. The overall stoichiometry is represented as:

2-m-Tolylimidazole+2HCHOK2CO32-(m-Tolyl)imidazole-5-methanol+H2O[2]\text{2-m-Tolylimidazole} + 2 \text{HCHO} \xrightarrow{\text{K}2\text{CO}3} \text{2-(m-Tolyl)imidazole-5-methanol} + \text{H}_2\text{O} \quad

Solvent-Mediated Synthesis with Methyl Cellosolve

To improve solubility and reaction efficiency, methyl cellosolve (ethylene glycol monomethyl ether) is employed as a co-solvent. This approach enhances the homogeneity of the reaction mixture, particularly when using paraformaldehyde.

Experimental Protocol

  • Reactants :

    • 2-m-Tolylimidazole (15.8 g, 0.1 mol)

    • Paraformaldehyde (9 g, 0.3 mol)

    • Potassium carbonate (2 g, 0.015 mol)

    • Methyl cellosolve (50 mL)

  • Process :

    • The mixture is heated at 95°C for 30 minutes with vigorous stirring.

    • Post-reaction, water (200 mL) is added to precipitate the product, followed by toluene washing to remove organic impurities.

    • Final recrystallization from methyl cellosolve yields pure 2-(m-Tolyl)imidazole-5-methanol.

  • Yield :

    • This solvent system increases the yield to 21% , attributed to improved reactant miscibility and reduced side-product formation.

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts reaction efficiency. The table below summarizes key findings from the patent literature:

CatalystTemperature (°C)Time (min)Yield (%)Purity (TLC)
K₂CO₃90609Single spot
KOH1003092Single spot
Na₂CO₃90607Multiple spots

Key Observations :

  • Potassium hydroxide (KOH) achieves the highest yield (92% ) due to its stronger basicity, which enhances deprotonation and reaction kinetics.

  • Sodium carbonate (Na₂CO₃) performs poorly, likely due to inadequate pH maintenance during the reaction.

Purification and Characterization

Purification Steps

  • Filtration : Crude product is isolated via hot filtration to remove unreacted starting materials.

  • Recrystallization : Sequential recrystallization from methanol or methyl cellosolve eliminates byproducts such as oligomeric formaldehyde derivatives.

  • Activated Carbon Treatment : A final wash with activated carbon in acetone ensures removal of colored impurities.

Analytical Data

  • Melting Point : 176–177.5°C (methanol-recrystallized).

  • Solubility : Sparingly soluble in water and toluene; readily soluble in hydrochloric acid and hot methyl cellosolve.

  • Spectroscopic Confirmation : Thin-layer chromatography (TLC) on alumina G (ethanol mobile phase) confirms a single spot at Rf=0.73R_f = 0.73, indicating high purity.

Challenges and Optimization Strategies

Low Yields in K₂CO₃-Based Reactions

The 9% yield observed with potassium carbonate stems from incomplete hydroxymethylation and competing side reactions. Optimization strategies include:

  • Increased Formaldehyde Stoichiometry : Using 3 moles of formaldehyde per mole of 2-m-tolylimidazole to drive the reaction to completion.

  • Temperature Modulation : Maintaining 100°C ensures adequate reactivity without degrading the product.

Solvent Selection

  • Methanol vs. Methyl Cellosolve : Methanol offers moderate solubility but risks esterification side products. Methyl cellosolve, though costlier, provides better thermal stability and product recovery.

Industrial Applications and Scalability

The patented methods are scalable for industrial production, with applications in:

  • Epoxy Resin Curing : The tertiary nitrogen and hydroxyl groups enable cross-linking in epoxy systems.

  • Pharmaceutical Intermediates : Potential use in synthesizing antifungal and anticancer agents .

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole-5-carboxylic acid derivatives, while reduction can produce various alcohols and amines .

Scientific Research Applications

2-(m-Tolyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial materials

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(m-Tolyl)imidazole-5-methanol with Analogs

Compound Name Position 2 Substituent Position 5 Substituent Additional Features Molecular Formula Molecular Weight (g/mol)
2-(m-Tolyl)imidazole-5-methanol m-Tolyl (C₆H₄CH₃) Methanol (-CH₂OH) Aromatic stability, H-bonding C₁₁H₁₂N₂O 188.23 (calculated)
(2-Methyl-1-phenyl-1H-imidazol-5-yl)methanol Methylphenyl Methanol Phenyl group enhances lipophilicity C₁₁H₁₂N₂O 188.23
5-Methyl-2-phenyl-1H-imidazole-4-methanol Phenyl Methyl at position 5 Methanol at position 4 C₁₁H₁₂N₂O 188.23
2-Mercapto-1-methylimidazole-5-methanol Methyl Methanol Thiol (-SH) group at position 2 C₅H₈N₂OS 144.19

Key Observations :

  • Lipophilicity: The m-tolyl group in 2-(m-Tolyl)imidazole-5-methanol increases hydrophobicity compared to simpler methyl or thiol substituents .
  • Hydrogen Bonding: The methanol group at position 5 enhances solubility and interaction with biological targets, similar to other hydroxyl-containing imidazoles .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in 2-ethyl-5-tert-butyl-4-imidazolyl ) reduce reactivity, whereas smaller groups (e.g., methyl in 2-mercapto derivatives ) favor synthetic versatility.

Key Insights :

  • Solvent Effects : Polar aprotic solvents like DMF or DMSO are preferred for imidazole cyclization .
  • Catalysts : Sodium metabisulfite and phosphorocyanidate enhance reaction efficiency for nitro- and sulfur-containing derivatives.

Table 3: Property Comparison

Compound Melting Point (°C) Boiling Point (°C) pKa Bioactivity Notes
2-(m-Tolyl)imidazole-5-methanol Not reported Not reported ~11–12 (estimated) Likely antimicrobial/antifungal
2-Mercapto-1-methylimidazole-5-methanol 223–226 258.9 (predicted) 11.92 Potential enzyme inhibition
5-Methyl-2-phenyl-1H-imidazole-4-methanol Not reported Not reported ~10–11 Used in coordination chemistry

Key Findings :

  • Thermal Stability : Mercapto derivatives exhibit higher melting points due to intermolecular disulfide bonds .
  • Acidity: The pKa of the methanol group (~10–12) suggests moderate acidity, facilitating deprotonation in basic environments .

Biological Activity

2-(m-Tolyl)imidazole-5-methanol is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Imidazole Compounds

Imidazole derivatives, including 2-(m-Tolyl)imidazole-5-methanol, have been extensively studied due to their broad range of biological activities such as antimicrobial , anticancer , anti-inflammatory , and analgesic properties. The structural versatility of imidazoles allows for modifications that can enhance their pharmacological effects and selectivity toward biological targets.

Synthesis and Characterization

The synthesis of 2-(m-Tolyl)imidazole-5-methanol typically involves the reaction of m-toluidine with formaldehyde under acidic or basic conditions. The resultant product can be purified through recrystallization techniques from solvents like methanol or ethanol. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-(m-Tolyl)imidazole-5-methanol have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

MicroorganismActivity (MIC μg/mL)
Staphylococcus aureus0.03
Escherichia coli0.5
Candida albicans0.1

Anticancer Properties

The anticancer potential of imidazole derivatives has been a focal point in recent pharmacological research. 2-(m-Tolyl)imidazole-5-methanol has been investigated for its ability to inhibit tumor cell proliferation in various cancer cell lines. In vitro studies have indicated that it can induce apoptosis in cancer cells by activating caspase pathways and modulating cytokine levels.

Cell LineIC50 (μM)
HepG24.13
MCF73.51

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of this compound. In vivo models demonstrated that treatment with 2-(m-Tolyl)imidazole-5-methanol significantly reduced inflammatory markers such as TNFα and IL-6, suggesting its potential use in treating inflammatory diseases.

The biological activities of 2-(m-Tolyl)imidazole-5-methanol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Binding : Molecular docking studies suggest strong binding affinities to various receptors, including COX-2, which is implicated in inflammatory processes.
  • Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases, leading to programmed cell death in malignant cells.

Case Studies

  • Anticancer Study : A study conducted on HepG2 liver cancer cells showed that treatment with 2-(m-Tolyl)imidazole-5-methanol resulted in a significant reduction in cell viability, with an IC50 value indicating potent anticancer activity.
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, this compound exhibited superior antimicrobial activity against resistant strains, highlighting its potential as an alternative therapeutic agent.

Q & A

Q. What are the common synthetic routes for 2-(m-Tolyl)imidazole-5-methanol, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step functionalization of the imidazole core. For example, nucleophilic substitution or metal-catalyzed coupling can introduce the m-tolyl group, followed by hydroxymethylation at the 5-position. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect intermediates’ stability. For instance, using anhydrous THF at low temperatures (−60°C) with n-BuLi can prevent side reactions during lithiation steps . Purification via chromatography or recrystallization is essential to isolate the final product .

Q. Which spectroscopic methods are most effective for characterizing 2-(m-Tolyl)imidazole-5-methanol?

  • NMR : 1^1H and 13^13C NMR can confirm substituent positions (e.g., distinguishing m-tolyl from o/p isomers via aromatic proton splitting patterns) .
  • FTIR : Hydroxyl (-OH) stretches (~3200–3600 cm1^{-1}) and imidazole ring vibrations (~1500–1600 cm1^{-1}) validate functional groups .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, particularly for polar byproducts derived from the hydroxymethyl group .

Q. How does the m-tolyl substituent influence the compound’s electronic and steric properties?

The methyl group on the m-tolyl ring introduces moderate electron-donating effects, altering the imidazole ring’s electron density. This impacts reactivity in further derivatization (e.g., sulfonation or alkylation). Steric hindrance from the methyl group may also affect binding in biological assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 2-(m-Tolyl)imidazole-5-methanol for scale-up while minimizing impurities?

  • Solvent selection : Replace volatile solvents (e.g., THF) with greener alternatives like 2-MeTHF to improve safety and scalability .
  • Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to enhance regioselectivity and reduce metal residues .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates .

Q. What strategies are recommended for assessing the bioactivity of 2-(m-Tolyl)imidazole-5-methanol against enzyme targets?

  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., for kinases or oxidoreductases) to measure IC50_{50} values. Pre-incubate the compound with NADPH or cofactors to test for time-dependent inhibition .
  • Docking studies : Perform molecular docking using software like AutoDock Vina to predict binding modes with targets such as histamine receptors, leveraging the compound’s imidazole core as a pharmacophore .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., solubility or logP) for this compound?

  • Experimental replication : Reproduce measurements under standardized conditions (e.g., shake-flask method for logP) .
  • Computational validation : Compare experimental results with predictions from tools like ACD/Labs or ChemAxon to identify outliers .
  • Meta-analysis : Cross-reference data from peer-reviewed journals and patents while excluding unreliable sources (e.g., commercial databases with unverified entries) .

Q. What are the challenges in derivatizing the hydroxymethyl group of 2-(m-Tolyl)imidazole-5-methanol for SAR studies?

  • Selective protection : Use silyl ethers (e.g., TBSCl) to protect the -OH group before introducing other substituents, ensuring minimal ring reactivity .
  • Byproduct formation : Monitor for over-oxidation (e.g., conversion to carboxylic acids) during oxidation steps using controlled equivalents of KMnO4_4 or TEMPO .

Q. How can computational modeling guide the design of 2-(m-Tolyl)imidazole-5-methanol analogs with improved pharmacokinetic properties?

  • QSAR models : Train models on imidazole derivatives to predict absorption/distribution parameters (e.g., BBB permeability) .
  • Metabolism prediction : Use software like StarDrop to identify metabolic soft spots (e.g., hydroxylation sites on the m-tolyl group) .

Methodological Considerations

Q. What steps are critical for resolving structural ambiguities in imidazole derivatives via X-ray crystallography?

  • Crystal growth : Optimize solvent mixtures (e.g., DCM/hexane) to obtain diffraction-quality crystals.
  • Data refinement : Use SHELX or Olex2 to refine structures, paying attention to disorder in the hydroxymethyl or m-tolyl groups .

Q. How can researchers mitigate batch-to-batch variability in biological assays involving this compound?

  • Strict QC protocols : Ensure ≥95% purity via HPLC and confirm identity with HRMS .
  • Positive controls : Include reference inhibitors (e.g., cimetidine for histamine receptors) to validate assay conditions .

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